molecular formula C5H7N3O2S B11059964 {[2-Oxooxolan-3-ylidene]amino}thiourea

{[2-Oxooxolan-3-ylidene]amino}thiourea

Cat. No.: B11059964
M. Wt: 173.20 g/mol
InChI Key: BTMJOWBDJMQSCL-CLTKARDFSA-N
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Description

{[2-Oxooxolan-3-ylidene]amino}thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes

Preparation Methods

The synthesis of {[2-Oxooxolan-3-ylidene]amino}thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) in the presence of a base. This reaction forms symmetric thiourea derivatives, which can be further modified to obtain the desired compound . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

{[2-Oxooxolan-3-ylidene]amino}thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[2-Oxooxolan-3-ylidene]amino}thiourea involves its interaction with specific molecular targets. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission . The compound also interacts with glucose-6-phosphatase, inhibiting its activity and affecting glucose metabolism .

Comparison with Similar Compounds

{[2-Oxooxolan-3-ylidene]amino}thiourea can be compared with other thiourea derivatives such as:

    N,N’-Diethylthiourea: Known for its use in rubber vulcanization.

    N,N’-Diphenylthiourea: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    N,N’-Dimethylthiourea: Employed in the production of herbicides and fungicides.

What sets this compound apart is its unique structure, which imparts specific chemical and biological properties that are not observed in other thiourea derivatives .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

[(Z)-(2-oxooxolan-3-ylidene)amino]thiourea

InChI

InChI=1S/C5H7N3O2S/c6-5(11)8-7-3-1-2-10-4(3)9/h1-2H2,(H3,6,8,11)/b7-3-

InChI Key

BTMJOWBDJMQSCL-CLTKARDFSA-N

Isomeric SMILES

C\1COC(=O)/C1=N\NC(=S)N

Canonical SMILES

C1COC(=O)C1=NNC(=S)N

Origin of Product

United States

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